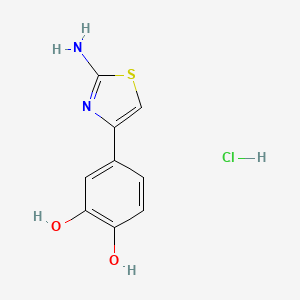

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride

Descripción

Propiedades

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S.ClH/c10-9-11-6(4-14-9)5-1-2-7(12)8(13)3-5;/h1-4,12-13H,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISRSLZCHBVJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to interact with various biological targets .

Mode of Action

Some thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways .

Result of Action

Some thiazole derivatives have been reported to cause dna double-strand breaks, leading to cell death .

Análisis Bioquímico

Biochemical Properties

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride plays a significant role in biochemical reactions due to its unique structure. The compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This interaction can alter the phosphorylation state of target proteins, thereby modulating their activity. Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their conformations. These interactions highlight the potential of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride as a tool for studying protein function and regulation.

Cellular Effects

The effects of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the activation of mitogen-activated protein kinases (MAPKs), leading to altered gene expression and cellular responses. Furthermore, 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways. These effects underscore the compound’s potential as a modulator of cellular function.

Molecular Mechanism

At the molecular level, 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent substrate access and catalytic activity, leading to decreased enzyme function. Additionally, the compound can interact with DNA and RNA, affecting gene expression by modulating transcription and translation processes. These molecular interactions provide insights into the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride in laboratory settings are critical for its effective use in research. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Exposure to extreme pH or temperature can lead to degradation, resulting in the loss of activity. Long-term studies have also indicated that the compound can have sustained effects on cellular function, making it a valuable tool for chronic studies.

Dosage Effects in Animal Models

In animal models, the effects of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride vary with dosage. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and organ damage. These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with metabolic enzymes, influencing the overall metabolic flux. The compound’s interaction with cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD) can also modulate its metabolic activity.

Transport and Distribution

The transport and distribution of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride is crucial for its activity. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals. These localizations can enhance or inhibit its activity, depending on the cellular context. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Actividad Biológica

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₉ClN₂O₂S

- Molecular Weight : 244.69 g/mol

- CAS Number : 26774-42-5

- Appearance : Solid

- Solubility : Soluble in water

| Property | Measurement |

|---|---|

| Molecular Weight | 244.69 g/mol |

| Solubility | Soluble in water |

| Hazard Classification | Acute Tox. 4 Oral |

The primary mechanism of action for 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride involves its role as an enzyme inhibitor , particularly targeting metabolic pathways associated with inflammatory responses. It exhibits reactivity typical of both phenolic and thiazole functionalities, making it a candidate for therapeutic applications in metabolic disorders and inflammatory diseases .

Antimicrobial Activity

Research indicates that this compound possesses significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these strains vary, indicating a broad spectrum of activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound's structural features contribute to its bioactivity against both bacterial and fungal pathogens .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it acts on bifunctional zinc metalloenzymes that include both epoxide hydrolase and aminopeptidase activities. This dual action may provide therapeutic benefits in conditions characterized by excessive inflammation .

In Vivo Studies

Recent pharmacological studies have evaluated the efficacy of this compound in animal models of inflammation and infection. One study reported that administration of the compound significantly reduced inflammatory markers and improved survival rates in models of sepsis induced by bacterial infection .

In Silico Studies

Computational modeling has been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the thiazole moiety enhances interaction with target enzymes, providing insights into its mechanism of action at the molecular level .

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name : 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol

- Molecular Formula : C9H8N2O2S

- Molecular Weight : 192.24 g/mol

- CAS Number : 15386-52-4

Structural Characteristics

The compound features a thiazole ring fused with a phenolic structure, contributing to its biological activity. The presence of hydroxyl groups enhances its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride has been studied for its potential therapeutic effects:

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

Investigations into the anticancer effects of thiazole derivatives have revealed that this compound can induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting enzymes related to cancer metabolism, suggesting its role in cancer therapy .

Biochemical Research

The compound serves as a valuable tool in biochemical assays:

Fluorescent Probes

Due to its structural properties, it can be utilized as a fluorescent probe for studying biological processes at the molecular level. Its ability to interact with biomolecules allows researchers to track cellular events .

Drug Development

As a lead compound in drug discovery, 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride can be modified to enhance its pharmacological properties. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity .

Material Science

In materials science, this compound is being explored for its potential applications in:

Polymer Chemistry

Thiazole derivatives are being investigated for their ability to improve the mechanical properties of polymers. The incorporation of this compound into polymer matrices may enhance thermal stability and chemical resistance .

Nanotechnology

Research is underway to explore the use of this compound in nanomaterials synthesis. Its unique chemical properties may facilitate the development of nanocarriers for targeted drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new treatments against resistant infections .

Case Study 2: Cancer Cell Apoptosis

In a research article featured in Cancer Research, scientists reported that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This finding supports further investigation into its application as an adjunct therapy in cancer treatment.

Comparación Con Compuestos Similares

The compound shares structural similarities with other benzene-1,2-diol derivatives and thiazole-containing pharmaceuticals. Below is a detailed comparison based on substituent groups, physicochemical properties, and biological activity:

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Substituent Group | Key Functional Features |

|---|---|---|---|

| 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol HCl | C₉H₉N₂O₂S·HCl | 2-Amino-1,3-thiazol-4-yl | Thiazole (N,S-heterocycle), phenolic OH |

| Dopamine Hydrochloride | C₈H₁₁NO₂·HCl | 2-Aminoethyl | Catecholamine, neurotransmitter |

| Hydroxytyrosol | C₈H₁₀O₃ | 2-Hydroxyethyl | Antioxidant phenolic alcohol |

| 4-(1-Hydroxy-2-methylamino-ethyl)benzene-1,2-diol HCl | C₁₀H₁₄NO₃·HCl | 1-Hydroxy-2-methylamino-ethyl | Adrenergic analog, β-agonist potential |

Key Observations :

- Thiazole vs.

- Hydrochloride Salt: Enhances water solubility across all compounds, critical for intravenous formulations (e.g., dopamine HCl in cardiac therapy) .

Pharmacological and Regulatory Comparisons

Research Findings :

- Dopamine Hydrochloride: Well-established as a catecholamine agonist for cardiovascular support, with stringent USP monographs and global regulatory oversight .

- Hydroxytyrosol : Extensively studied for antioxidant efficacy in olive-derived products, but lacks the thiazole-mediated bioactivity seen in the target compound .

- Thiazole Derivatives : Thiazole rings are associated with kinase inhibition (e.g., dasatinib) and antimicrobial activity, suggesting the target compound may occupy niche therapeutic roles distinct from dopamine or hydroxytyrosol .

Métodos De Preparación

General Synthetic Strategy

The synthesis generally follows these key steps:

- Formation of the 2-amino-1,3-thiazole core.

- Functionalization of the thiazole at the 4-position.

- Coupling of the thiazole derivative with benzene-1,2-diol (catechol) or its derivatives.

- Conversion of the free base to the hydrochloride salt for stability and handling.

Preparation of the 2-Amino-1,3-thiazole Core

The 2-amino-1,3-thiazole ring is commonly synthesized via cyclization reactions involving thiosemicarbazide derivatives or related precursors. A regioselective cyclization method has been reported where thiosemicarbazide intermediates undergo reagent-based cyclization using EDC·HCl in DMSO or p-toluenesulfonyl chloride (p-TsCl) with triethylamine in N-methyl-2-pyrrolidone (NMP), yielding 2-amino-1,3-thiazole derivatives with high regioselectivity and yield.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Thiosemicarbazide intermediate + EDC·HCl in DMSO | Cyclization | 2-amino-1,3-thiazole core |

| Thiosemicarbazide intermediate + p-TsCl, Et3N in NMP | Cyclization | Regioselective 2-amino-1,3-thiazole |

This method allows for functionalization at the 4-position of the thiazole ring, which is critical for further coupling reactions.

Coupling with Benzene-1,2-diol (Catechol)

The attachment of the 2-amino-1,3-thiazol-4-yl group to the benzene-1,2-diol moiety is typically achieved via nucleophilic aromatic substitution or cross-coupling reactions. The benzene-1,2-diol provides two hydroxyl groups that can facilitate substitution or act as directing groups.

A typical approach involves:

- Using a halogenated thiazole derivative (e.g., 4-chlorothiazole) reacting with catechol under basic conditions.

- Alternatively, diazotization and azo coupling methods have been applied for related thiazole derivatives, although these are more common for azo dye synthesis rather than direct thiazole-benzene coupling.

Formation of the Hydrochloride Salt

The free base form of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound's stability, solubility, and ease of handling for research and pharmaceutical applications.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Free base + HCl (gaseous or aqueous) | Acid-base reaction | Hydrochloride salt |

Summary Table of Preparation Methods

| Method Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Thiazole ring formation | Cyclization of thiosemicarbazide derivatives | EDC·HCl/DMSO or p-TsCl/Et3N/NMP | Regioselective, high yield |

| 2. Functionalization at 4-position | Halogenation or substitution on thiazole | Halogenating agents or direct substitution | Prepares for coupling |

| 3. Coupling with benzene-1,2-diol | Nucleophilic substitution or cross-coupling | Basic conditions, solvents like dioxane or DMF | Requires careful control to avoid poly-substitution |

| 4. Hydrochloride salt formation | Acid-base reaction | HCl (gaseous or aqueous) | Enhances stability and solubility |

Research Findings and Considerations

- The regioselectivity of the cyclization step is crucial for obtaining the correct 2-amino-1,3-thiazole isomer, which directly affects the final compound's structure and activity.

- The phenolic hydroxyl groups on benzene-1,2-diol can participate in side reactions; thus, reaction conditions must be optimized to prevent unwanted substitutions or polymerization.

- Salt formation with hydrochloric acid is a standard practice to improve the compound's pharmaceutical properties.

- Recent synthetic advances in related benzothiazole derivatives suggest that multicomponent reactions and microwave-assisted synthesis could be explored to improve yields and reduce reaction times, although specific reports on this exact compound are limited.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride, and which reaction parameters require optimization?

- Methodological Answer : A plausible route involves cyclocondensation of a β-ketoester derivative with thiourea in a polar aprotic solvent (e.g., DMSO or ethanol) under reflux. Critical parameters include reaction time (18–24 hours), temperature (80–100°C), and stoichiometric control of the thiazole-forming precursors. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography is essential to isolate the hydrochloride salt. This approach aligns with thiazole synthesis strategies in heterocyclic chemistry, though specific adaptations for the catechol moiety are necessary .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λ = 280 nm) and a C18 column; compare retention times against certified reference standards.

- Structural Confirmation :

- NMR : and NMR to verify aromatic protons (δ 6.5–7.5 ppm), thiazole protons (δ 7.8–8.2 ppm), and amine groups (δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]) and isotopic pattern.

- Melting Point : Compare observed values (e.g., ~248°C with decomposition) to literature data for analogous catechol-thiazole derivatives .

Q. What analytical techniques are suitable for assessing solubility and stability in aqueous buffers?

- Methodological Answer : Perform pH-dependent solubility studies using shake-flask methods in buffers (pH 1–12) at 25°C. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC quantification. For ionic strength effects, use phosphate-buffered saline (PBS) and compare solubility to dopamine hydrochloride analogs, which exhibit high aqueous solubility due to protonated amine groups .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural determination?

- Methodological Answer : Employ the SHELX suite (SHELXL/SHELXD) for refinement, particularly for handling high-resolution data or twinned crystals. Use the TWIN/BASF commands in SHELXL to model twinning ratios. For disordered regions, apply PART/SUMP restraints and validate with R cross-validation. Fragment screening pipelines (as in ) may aid in resolving ambiguous electron density .

Q. What experimental strategies are effective for studying enzymatic interactions or oxidation-reduction activity?

- Methodological Answer :

- Enzyme Assays : Use UV-Vis spectrophotometry to monitor FAD-dependent oxidoreductase activity (e.g., CtFDO in ) by tracking NADH oxidation at 340 nm.

- Crystallographic Screening : Soak crystals with the compound (1–10 mM in reservoir solution) and collect high-resolution datasets to identify binding modes.

- Docking Studies : Combine crystallographic data with molecular dynamics simulations to predict binding affinity and catalytic mechanisms .

Q. How can researchers address contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Dose-Response Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out off-target effects.

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity.

- Redox Activity Control : Include antioxidants (e.g., ascorbic acid) in buffers to mitigate catechol auto-oxidation artifacts .

Q. What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Estimation : Use fragment-based methods (e.g., XLogP3) accounting for the thiazole’s hydrophobicity and the catechol’s polarity.

- pKa Prediction : Employ DFT calculations (e.g., Gaussian 09) to model ionization states of the amine and hydroxyl groups.

- ADME Modeling : Utilize SwissADME or similar tools to predict blood-brain barrier permeability and metabolic pathways (e.g., COMT-mediated methylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.